molecular formula C18H17N5O2S2 B14520896 N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine CAS No. 62540-23-2

N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine

Cat. No.: B14520896
CAS No.: 62540-23-2
M. Wt: 399.5 g/mol
InChI Key: UFSQNZVLZMMUTI-UHFFFAOYSA-N
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Description

N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzothiazole moieties linked to a methylguanidine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by further functionalization to introduce the guanidine moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine, often employs large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. Molecular docking studies have shown that it binds to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is unique due to its dual benzothiazole moieties and the presence of a methylguanidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62540-23-2

Molecular Formula

C18H17N5O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)-2-methylguanidine

InChI

InChI=1S/C18H17N5O2S2/c1-19-16(22-17-20-12-6-4-10(24-2)8-14(12)26-17)23-18-21-13-7-5-11(25-3)9-15(13)27-18/h4-9H,1-3H3,(H2,19,20,21,22,23)

InChI Key

UFSQNZVLZMMUTI-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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